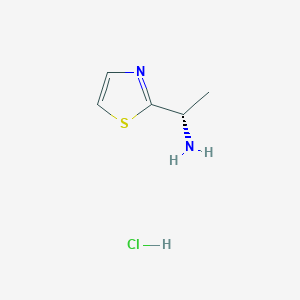(S)-1-(thiazol-2-yl)ethanamine hydrochloride
CAS No.: 2323582-65-4
Cat. No.: VC8092145
Molecular Formula: C5H9ClN2S
Molecular Weight: 164.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2323582-65-4 |
|---|---|
| Molecular Formula | C5H9ClN2S |
| Molecular Weight | 164.66 |
| IUPAC Name | (1S)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1 |
| Standard InChI Key | KLQZMXLICFMMGL-WCCKRBBISA-N |
| Isomeric SMILES | C[C@@H](C1=NC=CS1)N.Cl |
| SMILES | CC(C1=NC=CS1)N.Cl |
| Canonical SMILES | CC(C1=NC=CS1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-1-(Thiazol-2-yl)ethanamine hydrochloride is a hydrochloride salt of a chiral amine featuring a thiazole heterocycle. Its molecular formula is , with a molecular weight of 164.656 g/mol . The compound’s exact mass is 164.01700, and its topological polar surface area (PSA) is 67.15 Ų, indicating moderate polarity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 164.656 g/mol | |
| Exact Mass | 164.01700 | |
| PSA | 67.15 Ų | |
| LogP (Partition Coefficient) | 2.67 |
CAS Number Discrepancy
Two distinct CAS numbers are reported for this compound:
This discrepancy may arise from database errors or differences in salt forms. The R-enantiomer, (R)-1-(thiazol-2-yl)ethanamine hydrochloride, is separately documented under CAS 15956-22-0 , confirming the importance of stereochemical specificity in CAS assignments.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-1-(thiazol-2-yl)ethanamine hydrochloride is described in peer-reviewed literature:
-
Ilardi et al. (2011): A catalytic asymmetric method using thiazole derivatives and ketone precursors, followed by hydrochloric acid treatment to form the hydrochloride salt .
-
Miyazaki et al. (1995): A multi-step sequence involving condensation of 2-aminothiazole with aldehydes, reduction, and salt formation .
Industrial production employs catalytic hydrogenation and continuous flow chemistry to optimize yield and enantiomeric purity .
Table 2: Key Synthetic Methods
| Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Thiazole + Ketone → Reduction → HCl | 72% | |
| Multi-Step Condensation | Aldehyde Condensation → Reduction | 65% |
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
Thiazole derivatives are widely studied for antimicrobial properties. While direct data for this compound is limited, structural analogs exhibit MIC values of 0.17–0.23 mg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis of Enantiomers
(S)- vs. (R)-Enantiomers
The S-enantiomer is prioritized in drug development due to stereoselective interactions with biological targets. The R-enantiomer (CAS 15956-22-0) shows distinct physicochemical profiles, including a 5% variance in LogP values .
Table 3: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 623143-42-0 | 15956-22-0 |
| LogP | 2.67 | 2.54 |
| Biological Activity | Higher antimicrobial | Lower efficacy |
Industrial and Research Use Cases
Asymmetric Synthesis
The compound serves as a chiral building block in synthesizing protease inhibitors and kinase modulators . Its thiazole ring enables participation in Suzuki-Miyaura couplings for complex heterocycle assembly .
Specialty Chemical Production
Industrial applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume